
2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Tert-Butyl 3-(Dimethylamino)acrylate, also known as 2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester, is primarily used as a monomer in the synthesis of various types of polymers . Its primary targets are therefore the polymer chains it helps form. The compound’s bulky, hydrophobic moiety and high reactivity of acrylates make it an effective monomer .
Mode of Action
The compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It undergoes free-radical polymerization, a common method used to produce polymeric materials . The bulky tert-butyl moiety of the compound leads to high hydrophobicity, reduces polymer chain entanglements, and promotes interlocking between different polymer chains .
Biochemical Pathways
The compound’s primary biochemical pathway involves the polymerization of the monomer to form polymers. This process is often mediated by other compounds, such as cobalt porphyrin . The resulting polymers can exhibit a variety of properties, depending on the other monomers involved in the polymerization process .
Pharmacokinetics
Safety data sheets indicate that the compound may be toxic if inhaled, and it may cause skin irritation and allergic skin reactions .
Result of Action
The primary result of the action of Tert-Butyl 3-(Dimethylamino)acrylate is the formation of polymers with desirable characteristics. These polymers can exhibit high hydrophobicity, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content, enhanced opacity in coatings, improved cohesion, and good interaction with associative thickeners .
Action Environment
The action of Tert-Butyl 3-(Dimethylamino)acrylate is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s polymerization rate and activation energy can vary with temperature . Additionally, safety data sheets recommend using the compound only outdoors or in a well-ventilated area, and avoiding release to the environment due to its potential toxicity .
Análisis Bioquímico
Biochemical Properties
“tert-Butyl 3-(Dimethylamino)acrylate” can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene . The tert-butyl moiety of the compound leads to high hydrophobicity
Molecular Mechanism
While it’s known that it can be easily polymerized and co-polymerized
Temporal Effects in Laboratory Settings
“tert-Butyl 3-(Dimethylamino)acrylate” is known for its high reactivity, and it can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk
Propiedades
IUPAC Name |
tert-butyl (E)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNUNSHBFDHEZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2783248.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide](/img/structure/B2783249.png)
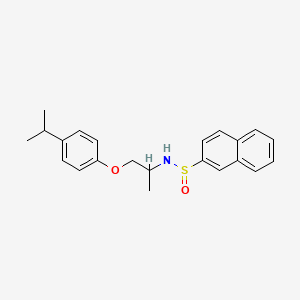
![(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2783252.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2783253.png)
![4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2783255.png)
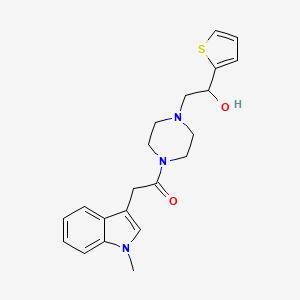
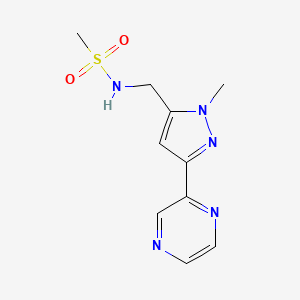
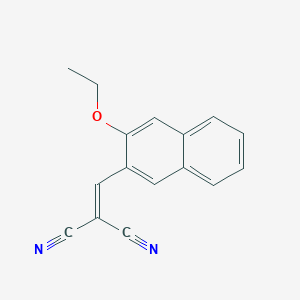
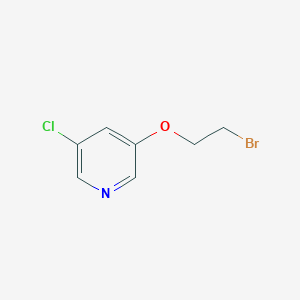
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2783266.png)
![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2783267.png)

